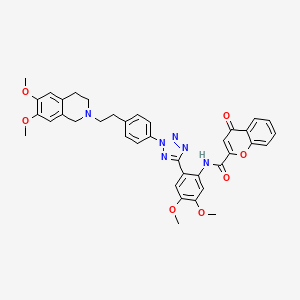
恩西达尔
描述
HM-30181: 该化合物主要用于提高作为P-糖蛋白底物的药物(如紫杉醇)的口服生物利用度 .
科学研究应用
HM-30181具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Encequidar acts as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) . P-gp is an intestinal efflux pump that eliminates endogenous and xenobiotic substrates, including a number of chemotherapy drugs, from the body . By blocking P-gp efflux, Encequidar improves the oral bioavailability of these drugs .
Cellular Effects
Encequidar has been shown to have significant effects on various types of cells, particularly cancer cells . For instance, in metastatic breast cancer patients, a combination of oral paclitaxel and Encequidar resulted in a better response than intravenous paclitaxel . This suggests that Encequidar can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Encequidar involves its interaction with the P-gp efflux pump . By inhibiting this pump, Encequidar prevents the expulsion of certain chemotherapy drugs from cells, thereby increasing their concentration and effectiveness . This inhibition does not result from a direct binding interaction with the drugs themselves, but rather from an interaction with the P-gp pump that expels these drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Encequidar have been observed to change over time . For instance, in a phase I clinical trial, oral docetaxel exposure increased with dose when combined with Encequidar . This suggests that Encequidar may have long-term effects on cellular function, potentially through its impact on drug bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of Encequidar have been shown to vary with different dosages . For instance, while the absolute bioavailability of oral docetaxel plus Encequidar across all dose levels was 16.14% (range: 8.19-25.09%), no patient deaths, dose limiting toxicity, treatment-related serious adverse event or grade 4 toxicity were observed .
Metabolic Pathways
Encequidar is involved in the metabolic pathway related to the P-gp efflux pump . By inhibiting this pump, Encequidar can affect the metabolic flux of certain chemotherapy drugs, potentially leading to changes in their metabolite levels .
Transport and Distribution
Encequidar is minimally absorbed, which means that it acts principally at its preferred site of action in the intestine, and has negligible systemic exposure . This suggests that Encequidar is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit the P-gp efflux pump .
Subcellular Localization
The subcellular localization of Encequidar is likely to be in the vicinity of the P-gp efflux pump, given its role as an inhibitor of this pump
准备方法
合成路线和反应条件: HM-30181的合成涉及多个步骤,包括形成酰胺基团和掺入四唑环 . 详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。
工业生产方法: HM-30181的工业生产通常涉及大规模有机合成技术。 该化合物以固体形式生产,颜色为浅黄色至黄色,并储存在-20°C以保持稳定性 .
化学反应分析
相似化合物的比较
类似化合物:
他利奎达: 另一种具有类似效力的第三代P-糖蛋白抑制剂.
奎尼丁: 一种具有较低选择性的第一代P-糖蛋白抑制剂.
环孢素A: 一种具有更广泛活性的第二代抑制剂.
HM-30181的独特性: HM-30181因其对P-糖蛋白的高选择性和效力而独一无二,与其他抑制剂相比,它在提高P-糖蛋白底物药物的生物利用度方面更有效 .
属性
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUHHDDCJQACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100387 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-66-7 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encequidar [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM-30181 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCEQUIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


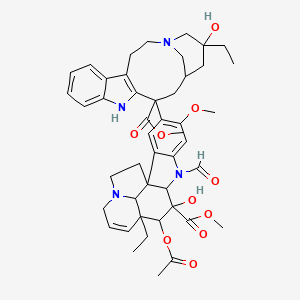

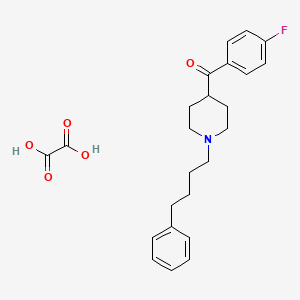
![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
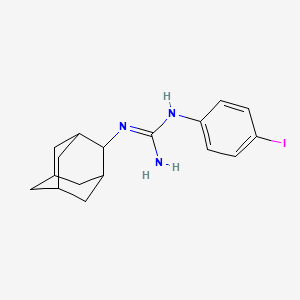

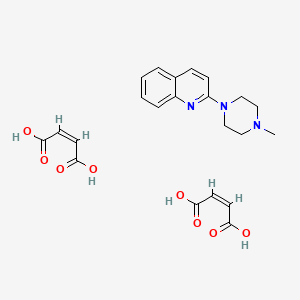
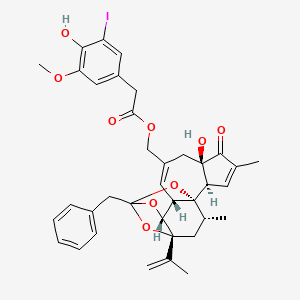




![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
